1H-Purine-2,6-dione, 3,7-dihydro-8-(diethylamino)-3-methyl-7-(2-phenoxyethyl)-

Beschreibung

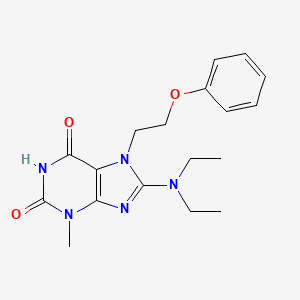

The compound 1H-Purine-2,6-dione, 3,7-dihydro-8-(diethylamino)-3-methyl-7-(2-phenoxyethyl)- is a purine derivative characterized by substitutions at positions 7 and 8 of the purine core. Position 8 is substituted with a diethylamino group, a strong electron-donating moiety that may influence electronic properties and receptor interactions.

Eigenschaften

CAS-Nummer |

105522-58-5 |

|---|---|

Molekularformel |

C18H23N5O3 |

Molekulargewicht |

357.4 g/mol |

IUPAC-Name |

8-(diethylamino)-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione |

InChI |

InChI=1S/C18H23N5O3/c1-4-22(5-2)17-19-15-14(16(24)20-18(25)21(15)3)23(17)11-12-26-13-9-7-6-8-10-13/h6-10H,4-5,11-12H2,1-3H3,(H,20,24,25) |

InChI-Schlüssel |

SIYFFUFRWMYNJE-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC)C1=NC2=C(N1CCOC3=CC=CC=C3)C(=O)NC(=O)N2C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Core Structure Formation and Precursor Selection

The purine-2,6-dione scaffold serves as the foundational structure for this compound. 3-Methylxanthine (3,7-dihydro-3-methyl-1H-purine-2,6-dione) is a practical starting material due to its pre-existing methyl group at position 3 . Alternative precursors include 8-bromo- or 8-chloropurine-2,6-dione derivatives, which facilitate subsequent substitutions at position 8 . The choice of precursor depends on the availability of functional groups and the desired regioselectivity.

Regioselective Alkylation at Position 7

Introducing the 2-phenoxyethyl moiety at position 7 requires careful control of reaction conditions to avoid competing substitutions. A validated approach involves:

-

Reagents : 2-Phenoxyethyl bromide or chloride as the alkylating agent.

-

Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the N-7 position .

-

Solvent : Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) .

-

Conditions : Heating at 80–120°C for 4–8 hours under inert atmosphere .

For example, in a similar synthesis, alkylation of 8-bromo-7-(but-2-yn-1-yl)-3-methylpurine-2,6-dione with 2-butyn-1-yl bromide achieved a 47% yield after purification . Adapting this protocol for 2-phenoxyethyl bromide would likely require extended reaction times due to steric hindrance from the phenoxy group.

Nucleophilic Substitution at Position 8

The 8-(diethylamino) group is introduced via nucleophilic displacement of a halogen atom (e.g., bromine or chlorine) at position 8. Critical parameters include:

-

Reagents : Diethylamine in excess to drive the reaction to completion.

-

Catalyst : Potassium iodide (KI) to enhance reactivity through halide exchange .

-

Solvent : Toluene or methylene chloride, which stabilize intermediate species .

In a patent example, substitution of 8-bromo-purine derivatives with (3R)-piperidin-3-amine dihydrochloride in the presence of K₂CO₃ and KI yielded 47% of the desired product . Applying analogous conditions with diethylamine could achieve comparable efficiency, though steric and electronic effects may necessitate optimization.

Multi-Component Reactions for Streamlined Synthesis

Recent advances in purine chemistry highlight the utility of multi-component reactions (MCRs) for constructing complex derivatives. A method reported by PMC involves:

-

Components : Purine base, acetal (e.g., phenoxyethyl acetal), and acetic anhydride.

-

Catalyst : Trimethylsilyl trifluoromethanesulfonate (TMSOTf) .

Purification and Isolation Techniques

Post-synthetic purification is critical for obtaining high-purity product. Methods include:

-

Solvent Extraction : Washing with acetic acid (10%) and methyl isobutyl ketone to remove unreacted starting materials .

-

Crystallization : Using methanol or toluene to precipitate the product .

-

Chromatography : Silica gel column chromatography for resolving regioisomers .

For instance, a patent-described purification of a related purine derivative involved sequential extractions with methylene chloride and sodium hydroxide, followed by solvent distillation, yielding 47% pure product .

Challenges and Optimization Strategies

-

Regioselectivity : Purine alkylation favors N-9 substitution, but the target compound requires N-7 and C-8 modifications. Using bulky bases (e.g., DBU) or protecting groups (e.g., acetyl) can direct reactivity to N-7 .

-

Steric Hindrance : The phenoxyethyl group may slow substitution at position 8. Increasing reaction temperature or using phase-transfer catalysts (e.g., tetrabutylammonium bromide) could mitigate this .

-

Yield Improvement : Multi-step protocols often suffer from low cumulative yields. One-pot MCRs or tandem alkylation-substitution sequences may enhance efficiency .

Comparative Analysis of Synthetic Routes

Analyse Chemischer Reaktionen

Arten von Reaktionen

WAY-271674 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Das Platinzentrum kann einer Oxidation unterliegen, wodurch sich seine Oxidationsstufe und Reaktivität ändern.

Reduktion: Reduktionsreaktionen können ebenfalls auftreten und den Platin-Koordinationskomplex beeinflussen.

Substitution: Ligandsubstitutionsreaktionen sind häufig, bei denen Liganden um das Platinzentrum durch andere Liganden ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Liganden für Substitutionsreaktionen. Die Bedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um den gewünschten Reaktionsweg zu gewährleisten.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann Oxidation zu Platinkomplexen mit höherer Oxidationsstufe führen, während Substitutionsreaktionen verschiedene Platin-Ligand-Komplexe liefern können.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von WAY-271674 beinhaltet seine Wechselwirkung mit DNA, die zur Bildung von DNA-Addukten führt, die die DNA-Replikation und -Transkription stören. Dies führt zur Hemmung des Wachstums und der Proliferation von Krebszellen. Das Platinzentrum spielt eine entscheidende Rolle bei der Bindung an die DNA, und die spezifischen Liganden um das Platin beeinflussen die Reaktivität und Wirksamkeit der Verbindung.

Wirkmechanismus

The mechanism of action of WAY-271674 involves its interaction with DNA, leading to the formation of DNA adducts that interfere with DNA replication and transcription. This results in the inhibition of cancer cell growth and proliferation. The platinum center plays a crucial role in binding to the DNA, and the specific ligands around the platinum influence the compound’s reactivity and effectiveness .

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Pharmacological Relevance

Purine-2,6-dione derivatives exhibit diverse biological activities depending on substituents at positions 7 and 7. Below is a comparative analysis of key analogs:

Table 1: Structural and Pharmacological Comparison of Purine-2,6-dione Derivatives

Key Findings from Comparative Analysis

Position 7 Modifications: The target compound’s 2-phenoxyethyl group introduces aromaticity and moderate lipophilicity, contrasting with:

- 7-Methyl in Istradefylline (simpler alkyl group, lower steric hindrance) .

- 3-Methylbenzyl in (bulkier aromatic substituent) .

Position 8 Modifications: The diethylamino group in the target compound is a strong electron donor, differing from:

- Styryl groups (e.g., Istradefylline’s 3,4-dimethoxystyryl), which enable π-π stacking with receptors .

- Bromo substituents (), which are electrophilic and used as synthetic intermediates .

- Piperidinyl () or tetrahydrofuranmethylamino (), which may enhance solubility or target specificity .

Biological Activity Correlations: Istradefylline’s A2A receptor antagonism is attributed to its styryl group’s interaction with hydrophobic receptor pockets . Linagliptin’s DPP-4 inhibition relies on the 8-piperidinyl group’s hydrogen-bonding capability . The target compound’s diethylamino group could modulate adenosine receptors but may require further biological validation.

Synthetic and Analytical Methods :

- Similar compounds are synthesized via amination (), cyclocondensation, or halogenation (). Characterization typically involves NMR, mass spectrometry, and HPLC .

Q & A

Q. What synthetic methodologies are recommended for preparing 8-substituted theophylline derivatives like this compound, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of 8-substituted theophylline derivatives typically involves nucleophilic substitution at the C8 position. For example, brominated intermediates (e.g., 8-bromo-1,3-dimethylxanthine) can react with diethylamine to introduce the diethylamino group. Reaction optimization includes controlling temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or acetonitrile), and stoichiometric ratios of nucleophiles. Post-synthetic purification via column chromatography or recrystallization ensures product integrity. Spectral validation (FTIR, -NMR) is critical to confirm substitutions and purity .

Q. How should researchers characterize the structural and functional groups of this compound using spectroscopic techniques?

- Methodological Answer :

- FTIR : Identify carbonyl stretches (C=O) at ~1650–1700 cm, aliphatic C-H stretches (~2850–2960 cm), and N-H stretches (if present) at ~3300 cm. The phenoxyethyl group may show aromatic C-O-C bending near 1250 cm .

- Mass Spectrometry : Use high-resolution MS to confirm molecular weight. Key fragments (e.g., m/z 169 for theophylline core or m/z 149 for phenoxyethyl cleavage) aid in structural elucidation .

- NMR : -NMR peaks for the diethylamino group (δ 1.0–1.2 ppm for CH, δ 2.5–3.0 ppm for N-CH) and phenoxyethyl protons (δ 6.8–7.3 ppm for aromatic H) are diagnostic .

Q. What computational tools are suitable for predicting drug-like properties or reactivity of this xanthine derivative?

- Methodological Answer : Tools like Chemicalize.org (based on ChemAxon) can calculate partition coefficients (LogP), polar surface area, and hydrogen-bonding capacity. For reactivity, density functional theory (DFT) simulations assess electronic properties (e.g., HOMO-LUMO gaps) of the diethylamino and phenoxyethyl substituents. Molecular docking may predict binding affinities to adenosine receptors, leveraging structural analogs from xanthine databases .

Advanced Research Questions

Q. How can Design of Experiments (DoE) principles be applied to optimize the synthesis and functionalization of this compound?

- Methodological Answer : Employ factorial design to evaluate critical variables (e.g., temperature, solvent, catalyst loading). For example, a 2 factorial design tests interactions between reaction time (12–24 hrs), temperature (60–80°C), and amine equivalents (1.2–2.0 eq.). Response surface methodology (RSM) then identifies optimal conditions for yield and purity. Statistical validation via ANOVA ensures robustness .

Q. What advanced computational strategies elucidate the reaction mechanisms or regioselectivity in 8-substituted xanthine synthesis?

- Methodological Answer : Use quantum chemical calculations (e.g., Gaussian, ORCA) to map transition states and activation energies for nucleophilic attack at C8. Molecular dynamics (MD) simulations model solvent effects on regioselectivity. Machine learning (ML) models trained on reaction databases (e.g., Reaxys) predict substituent compatibility and side-reaction risks .

Q. How can researchers resolve contradictions in spectral data or unexpected byproduct formation during synthesis?

- Methodological Answer :

- Contradictory FTIR Peaks : Cross-validate with -NMR to distinguish carbonyl environments (e.g., lactam vs. ester C=O).

- Unexpected Byproducts : Use LC-MS/MS to trace intermediates. For example, over-alkylation at N7 (vs. C8) may occur if steric hindrance is underestimated. Adjust protecting groups (e.g., methyl vs. benzyl) to direct selectivity .

Q. What strategies are effective for studying structure-activity relationships (SAR) of 8-substituted xanthines targeting adenosine receptors?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with altered alkyl/aryl groups (e.g., replacing diethylamino with piperazinyl or morpholino) and compare binding via radioligand assays (e.g., -DPCPX for A receptors).

- Pharmacophore Modeling : Overlay energy-minimized conformers of active/inactive analogs to identify critical hydrogen-bond acceptors (e.g., carbonyl groups) and hydrophobic pockets .

Q. How can AI-driven platforms enhance the development of novel derivatives or reaction pathways for this compound?

- Methodological Answer : Platforms like ICReDD integrate quantum mechanics/molecular mechanics (QM/MM) with ML to propose unexplored reaction pathways. For instance, AI might suggest using photoredox catalysis for C-H functionalization at C8, reducing reliance on pre-halogenated intermediates. Autonomous labs then validate predictions via high-throughput screening .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.